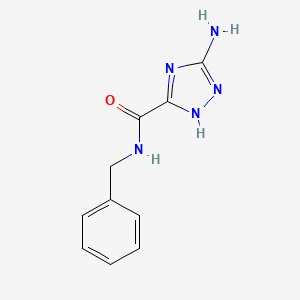

5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide

Description

5-Amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 5, a benzyl group at the N-position of the carboxamide moiety, and a carboxamide group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive triazole derivatives, which are known for their anticancer, antiviral, and antimicrobial properties . The compound’s synthesis typically involves cyclization reactions of hydrazine derivatives with nitriles or carbonyl compounds under basic conditions, as seen in analogous triazole-carboxamide syntheses .

Properties

IUPAC Name |

3-amino-N-benzyl-1H-1,2,4-triazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-10-13-8(14-15-10)9(16)12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H3,11,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIWQVIVNXXLAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide typically involves the reaction of benzylamine with 3-amino-1,2,4-triazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted triazole derivatives .

Scientific Research Applications

5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Fluorinated analogues (e.g., Compound 52) exhibit superior cytotoxicity (IC₅₀ = 4 nM) due to fluorine’s electron-withdrawing effects, which enhance binding to tubulin in cancer cells . 3-Bromophenyl-substituted triazoles (e.g., 4j) show moderate anticancer activity (IC₅₀ = 8.2 µM), likely due to halogen-mediated hydrophobic interactions with target proteins .

Synthetic Routes: The target compound is synthesized via cyclization of hydrazine derivatives, similar to 5-(3-bromophenyl) analogues . Ribavirin requires glycosylation of the triazole core, a complex step absent in non-nucleoside derivatives like the benzyl-substituted compound .

Therapeutic Applications: Anticancer: Fluorinated triazoles (e.g., Compound 52) are potent microtubule disruptors, while 5-amino-N-benzyl derivatives may target kinases or DNA repair pathways . Antiviral: Ribavirin’s nucleoside structure enables incorporation into viral RNA, a mechanism unlikely for non-glycosylated triazoles .

Quantitative Structure-Activity Relationship (QSAR) Insights

- Electron-Withdrawing Groups (EWGs) : Substituents like halogens (Br, F) or sulfanyl groups improve cytotoxicity by increasing electrophilicity and binding affinity to target proteins .

- Aromatic Substituents : Benzyl or aryl groups enhance π-π stacking interactions in hydrophobic binding pockets, as seen in 5-(3-bromophenyl) derivatives .

- Amino vs. Methyl Groups: The 5-amino group in the target compound may facilitate hydrogen bonding with biological targets, contrasting with methyl groups in N,5-dimethyl analogues (e.g., CAS 57041-84-6), which prioritize steric effects .

Biological Activity

5-Amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound 5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide has a molecular formula of and a molecular weight of approximately 218.22 g/mol. Its structure features a triazole ring, which is known for its biological activity.

Antimicrobial Properties

Research has indicated that 5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide exhibits notable antimicrobial effects. For instance, it has been tested against various bacterial strains and fungi, showing significant inhibitory activity. In one study, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value indicating effective antimicrobial action against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. Specifically, it has shown effectiveness against breast cancer cells by disrupting their growth and promoting cell death .

The biological activity of 5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes that are crucial for the survival of pathogens and cancer cells. This inhibition disrupts metabolic processes essential for their growth .

- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in malignant cells .

Study on Antimicrobial Activity

A study conducted by Patel et al. evaluated the antimicrobial efficacy of various triazole derivatives, including 5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide. The results showed that this compound had a broad spectrum of activity against both bacterial and fungal pathogens with low cytotoxicity to human cells .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Study on Anticancer Effects

In another significant study focusing on breast cancer treatment, the compound was shown to reduce tumor size in xenograft models when administered at specific dosages. The results indicated a strong correlation between dosage and tumor suppression .

| Dosage (mg/kg) | Tumor Volume Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 40 | 75 |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide, and how can intermediates be optimized for yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation reactions. For example, triazole derivatives are often prepared by reacting hydrazine derivatives with carbonyl compounds, followed by cyclization. A reported method for similar triazole analogs involves ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate as a starting material, followed by sequential alkylation and cyclization steps . Optimization can be achieved by varying reaction temperatures (e.g., 60–80°C) and using catalysts like acetic acid to enhance cyclization efficiency. Yield improvements (e.g., from 45% to 68%) are often observed when solvents like DMF or THF are substituted with polar aprotic solvents under reflux conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm the presence of the benzyl group (δ 4.5–5.0 ppm for -CH2- protons) and triazole ring protons (δ 7.5–8.5 ppm).

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>95%) and detect impurities.

- FT-IR : Verify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Waste Management : Segregate and store waste in labeled containers for professional disposal to avoid environmental contamination, as recommended for structurally related triazole derivatives .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (based on analogs like 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine) .

- Stability Testing : Conduct accelerated degradation studies under varying pH (2–12) and temperature (40–60°C) to identify decomposition products .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, the carboxamide group’s electrophilicity can be tuned by modifying the benzyl substituent .

- Molecular Docking : Screen derivatives against target proteins (e.g., tyrosinase) using AutoDock Vina. Prioritize analogs with binding energies < -8.0 kcal/mol and favorable hydrophobic interactions .

- ADMET Prediction : Employ tools like SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition) with standardized protocols (e.g., IC50 measurements in triplicate). For example, inconsistencies in tyrosinase inhibition may arise from variations in enzyme sources (e.g., mushroom vs. human recombinant) .

- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to identify structure-activity trends .

- Counter-Screening : Test off-target effects using panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .

Q. How can reaction engineering improve scalability for this compound?

- Methodological Answer :

- Flow Chemistry : Transition batch synthesis to continuous flow systems to enhance heat/mass transfer. For example, microreactors can reduce reaction times by 30–50% for triazole cyclization steps .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation (e.g., carboxamide coupling) in real time .

- Design of Experiments (DoE) : Use factorial designs (e.g., 2^3 full factorial) to optimize parameters like temperature, catalyst loading, and solvent ratios .

Q. What advanced analytical techniques elucidate degradation pathways under stressed conditions?

- Methodological Answer :

- LC-HRMS/MS : Identify degradation products (e.g., hydrolyzed triazole rings) using high-resolution mass spectrometry with electrospray ionization (ESI+).

- Solid-State NMR : Characterize amorphous vs. crystalline degradation forms, which impact solubility and stability .

- Forced Degradation Studies : Expose the compound to UV light (254 nm) and analyze photoproducts to validate computational predictions of photoreactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values?

- Methodological Answer :

- Standardized Solubility Protocols : Use the shake-flask method with USP buffers (pH 1.2–7.4) and control temperature (±0.5°C). Discrepancies often arise from polymorphic forms (e.g., anhydrous vs. hydrate) .

- Hansen Solubility Parameters (HSP) : Calculate HSP values to rationalize solubility in solvents like DMSO or ethanol, which may vary due to batch-specific impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.